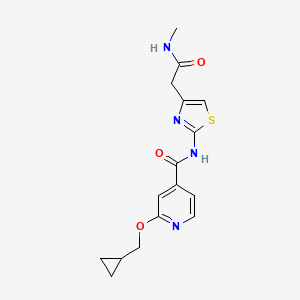

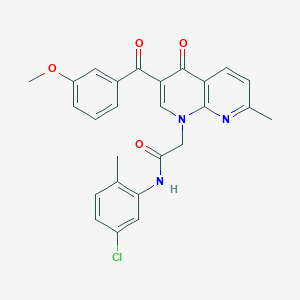

![molecular formula C16H28N2O3 B2710912 tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-45-0](/img/structure/B2710912.png)

tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

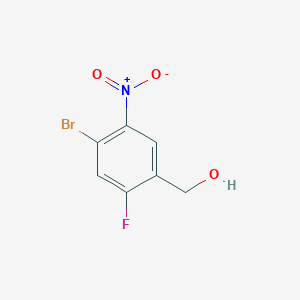

“tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C16H28N2O3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclobutane carbonyl group and a tert-butyl carbamate group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.41 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.科学的研究の応用

Synthesis and Drug Development

Synthetic Intermediate for Vandetanib : A study by Min Wang et al. (2015) details the synthesis of a key intermediate for Vandetanib, highlighting a three-step process including acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. The total yield was reported as 20.2%, demonstrating the compound's utility in drug synthesis (Wang et al., 2015).

Asymmetric Mannich Reaction : J. Yang et al. (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction, emphasizing the compound's role in producing chiral amino carbonyl compounds and highlighting its purification and safety considerations (Yang et al., 2009).

Chemical Reaction Studies

Study of a New Class of Foldamer : Cécile Abbas et al. (2009) explored the title compound as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, presenting its structure and stabilization mechanisms through intermolecular hydrogen bonding (Abbas et al., 2009).

p38 MAP Kinase Inhibitor Synthesis : Research by John Y. L. Chung et al. (2006) involved synthesizing a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, detailing a novel six-step synthesis that demonstrates the compound's application in therapeutic development (Chung et al., 2006).

Organic Synthesis and Molecular Design

Synthesis of Nociceptin Antagonists : H. Jona et al. (2009) developed an efficient method for synthesizing a useful intermediate for nociceptin antagonists, showcasing diastereoselective reduction and isomerization steps, applicable for large-scale operations (Jona et al., 2009).

Lewis Pair Activation by Aluminum and Gallium Hydrazides : A study by W. Uhl et al. (2016) demonstrated the use of aluminum and gallium hydrazides as active Lewis pairs for cooperative C–H bond activation, indicating the compound's relevance in catalysis and reaction mechanisms (Uhl et al., 2016).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and medical advice should be sought . The compound should be kept away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

tert-butyl N-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-11-12-7-9-18(10-8-12)14(19)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJILNOCWBCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)